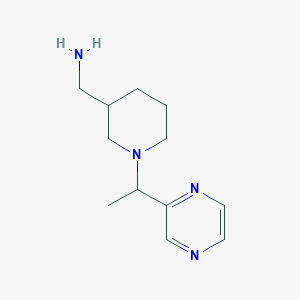
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine: is a complex organic compound that features a pyrazine ring, a piperidine ring, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine typically involves multi-step organic reactions One common route includes the alkylation of pyrazine with an appropriate alkyl halide, followed by the formation of the piperidine ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazine ring or the piperidine ring, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce various hydrogenated derivatives.
Applications De Recherche Scientifique
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can serve as a ligand in biochemical assays and studies involving receptor binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazine and piperidine rings play a crucial role in binding to these targets, while the methanamine group can participate in hydrogen bonding and other interactions. The exact pathways and effects depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-pyridin-2-ylpiperidin-3-yl)methanol: This compound shares a similar piperidine ring structure but has a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-c]pyridine compounds: These compounds feature a pyrazole ring fused to a pyridine ring and have similar applications in medicinal chemistry.
Uniqueness
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanamine: is unique due to its specific combination of pyrazine and piperidine rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H20N4 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H20N4/c1-10(12-8-14-4-5-15-12)16-6-2-3-11(7-13)9-16/h4-5,8,10-11H,2-3,6-7,9,13H2,1H3 |
Clé InChI |
HIOUSJAYXATCKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=CN=C1)N2CCCC(C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


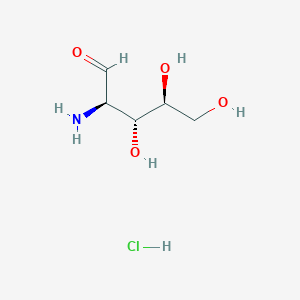
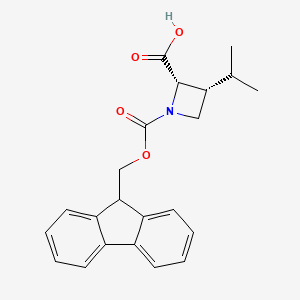

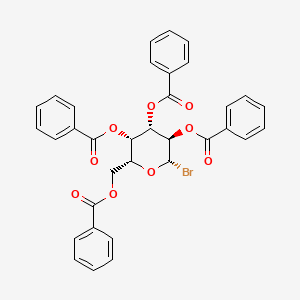
![5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride](/img/structure/B12842417.png)
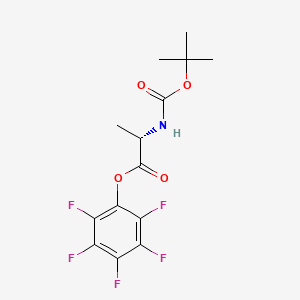


![(1S)-N-[(1S)-1-(2-fluorophenyl)ethyl]-1-phenylethanamine;phthalic acid](/img/structure/B12842465.png)
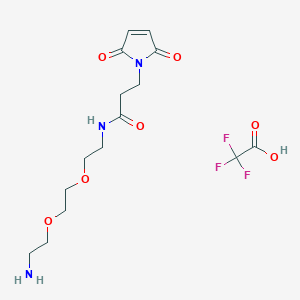
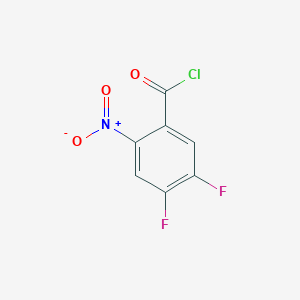
![2-Oxo-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12842480.png)

![1-[2-({[2-(Dimethylamino)ethyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B12842491.png)
